6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2h,4h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the triazine ring.
Addition of the Diphenylmethyl Group: The diphenylmethyl group can be added through Friedel-Crafts alkylation reactions, using diphenylmethane and a suitable catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the triazine ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Amino or thiol-substituted triazine derivatives.
Scientific Research Applications
6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(Benzylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the diphenylmethyl group, leading to different chemical properties and applications.
4-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione:
1,2,4-Triazine-3,5(2H,4H)-dione: The parent compound without any substituents, serving as a basic scaffold for further modifications.
Uniqueness
6-(Benzylsulfanyl)-4-(diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both benzylsulfanyl and diphenylmethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
20029-37-2 |
---|---|
Molecular Formula |
C23H19N3O2S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-benzhydryl-6-benzylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C23H19N3O2S/c27-22-21(29-16-17-10-4-1-5-11-17)24-25-23(28)26(22)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,25,28) |
InChI Key |
KJZDQMLFRPLDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=O)N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.